molecular formula C25H24FN7 B11937301 AHR antagonist 5 free base

AHR antagonist 5 free base

Cat. No.: B11937301
M. Wt: 441.5 g/mol
InChI Key: QPFPBVPZIIDXGT-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of AHR antagonist 5 free base involves synthetic routes that include the use of various reagents and solvents. One common method involves dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol 300 (PEG300) and Tween 80 before adding distilled water . This method ensures the compound is in a suitable form for research applications. Industrial production methods typically involve large-scale synthesis using similar reagents and conditions, ensuring high purity and consistency.

Chemical Reactions Analysis

AHR antagonist 5 free base undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AHR antagonist 5 free base has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AHR antagonist 5 free base involves blocking the translocation of AHR from the cytoplasm to the nucleus. This inhibition prevents AHR from binding to DNA and regulating the expression of target genes. The molecular targets include various signaling pathways and transcription factors involved in immune response and cell proliferation .

Comparison with Similar Compounds

AHR antagonist 5 free base is unique in its high selectivity for AHR over other receptors and kinases. Similar compounds include:

These compounds share some similarities in their mechanism of action but differ in their chemical structure, potency, and specific applications.

Properties

Molecular Formula

C25H24FN7

Molecular Weight

441.5 g/mol

IUPAC Name

(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C25H24FN7/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32)/t17-/m1/s1

InChI Key

QPFPBVPZIIDXGT-QGZVFWFLSA-N

Isomeric SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F

Origin of Product

United States

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